molecular formula C26H38N6O7 B7840608 Bis-Maleimide amine

Bis-Maleimide amine

Cat. No.: B7840608
M. Wt: 546.6 g/mol
InChI Key: FLFYVGMUAROSCQ-UHFFFAOYSA-N
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Description

Bis-Maleimide amine, TFA salt (QBD-10232) is a crosslinking product specifically designed to bridge disulfide bonds. The compound is built around a lysine core, where both the α and ε amino groups are modified by maleimido-propanoate. The carboxylic acid of lysine is converted to an amine, provided as a TFA salt. While this is not a dPEG® product, it can react with the carboxylic acid termini of dPEG® products to form new compounds. This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-aminohexyl)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O7/c27-14-4-1-2-5-16-29-26(39)19(30-21(34)13-18-32-24(37)10-11-25(32)38)7-3-6-15-28-20(33)12-17-31-22(35)8-9-23(31)36/h8-11,19H,1-7,12-18,27H2,(H,28,33)(H,29,39)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFYVGMUAROSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCCCCCN)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Synthesis

Bis-maleamic acids serve as direct precursors to bis-maleimide amines. These intermediates are synthesized via the reaction of maleic anhydride with di-primary diamines. For example, 4,4'-diaminodiphenylmethane reacts with maleic anhydride in acetone to form a bis-maleamic acid suspension. The general formula for such bis-maleamic acids is:

HOOC-CH=CH-CO-NH-D-NH-CO-CH=CH-COOH\text{HOOC-CH=CH-CO-NH-D-NH-CO-CH=CH-COOH}

where D represents a divalent radical (e.g., alkylene, phenylene, or cyclohexylene).

Cyclization Conditions and Catalysis

The cyclization step employs a lower carboxylic acid anhydride (e.g., acetic anhydride), a tertiary amine (e.g., triethylamine), and a nickel-based catalyst. Key parameters include:

  • Catalyst : Nickel salts (e.g., acetate, chloride) or divalent nickel complexes at 1–10 mmol per mol of bis-maleamic acid.

  • Solvent : Polar diluents like acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Temperature : 50–80°C under atmospheric pressure.

A representative procedure involves suspending 39.4 g of bis-maleamic acid in acetone, adding nickel acetate tetrahydrate (0.2 g), triethylamine (5.84 g), and acetic anhydride (25.4 g). Heating to 60°C for 1 hour yields N,N'-4,4-diphenylmethane-bis-maleimide with an 87% yield.

Table 1: Optimization of Cyclization Parameters

ParameterOptimal RangeEffect on Yield/Purity
Nickel catalyst loading1–10 mmol/molMaximizes reaction rate
Tertiary amine ratio0.3–1 mol/molReduces byproducts
Acetic anhydride excess2.1–3 mol/molEnsures complete cyclization

Direct Synthesis from Maleic Anhydride and Diamines

Two-Step Maleamic Acid Formation

This method avoids isolating the bis-maleamic acid intermediate. A diamine (e.g., m-phenylenediamine) is reacted with maleic anhydride in acetone, forming a bis-maleamic acid suspension directly. Subsequent cyclization with acetic anhydride and sodium acetate under reflux yields the bis-maleimide.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, NMP) enhance solubility, while sodium acetate accelerates cyclization. For instance, reacting 108 g of m-phenylenediamine with 208 g of maleic anhydride in acetone produces N,N'-m-phenylene-bis-maleimide at 204°C with an 87% yield.

Polymerization via Amine Addition Reactions

Chain Extension with Diamines

Bis-maleimide amines undergo polymerization through Michael addition with diamines. For example, N,N'-diallylaminodiphenylmethane (ADM) reacts with bis-maleimide monomers at 120–150°C, forming crosslinked networks. This method is critical for producing high-performance thermosets.

Side Reactions and Byproduct Management

Homopolymerization of maleimide groups competes with amine addition. Catalytic nickel systems suppress side reactions, as demonstrated in Section 1.2.

Stabilization and Functionalization Strategies

Post-Synthesis Modification

Dihalomaleimides (e.g., dibromomaleimides) enable sequential thiol-amine bioconjugation. For instance, adding p-anisidine to bromothiomaleimide conjugates stabilizes the product under mild conditions.

Click Chemistry Compatibility

Functional amines (e.g., alkyne- or azide-modified p-anisidine) permit triconjugate formation. These derivatives facilitate further modifications via Huisgen cycloaddition.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)PurityScalabilityKey Advantage
Nickel-catalyzed85–90HighIndustrialLow byproduct formation
Direct synthesis75–85ModerateLab-scaleSimplified isolation
PolymerizationN/AVariableNicheTailored material properties

Chemical Reactions Analysis

Curing Reactions of Bismaleimide Resins

Bismaleimide resins are cured through addition reactions, which can involve Michael addition with amines or thermal polymerization of the maleimide double bonds. The curing process can be influenced by the presence of catalysts like triphenylphosphine (TPP), which can lower the curing temperature and facilitate trimerization reactions .

Curing Pathways:

  • Michael Addition : This involves the reaction of an amine with the maleimide double bond, forming a cross-linked network. This pathway is particularly useful for achieving high crosslinking densities .

  • Thermal Polymerization : While this pathway can lead to polymerization, it often results in less crosslinking due to steric hindrance .

  • Ring-Opening Aminolysis : This reaction involves the opening of the maleimide ring by an amine, forming an amide product. This reaction can occur during curing and may be reversible under certain conditions .

Curing Conditions:

Curing Conditions Reaction Type Temperature
With TPP and DABATrimerization111°C
Without TPPPolymerizationAbove 175°C
With TPP onlyPolymerization168°C

Interactions with Other Molecules

Bis-maleimide amines can interact with various molecules, including thiols and other amines. These interactions are crucial in bioconjugation reactions where maleimides are used to form stable bonds with proteins or other biomolecules .

Bioconjugation Reactions:

  • Thiol-Maleimide Reaction : This reaction is highly specific and forms a stable thioether bond. It is commonly used in protein labeling and conjugation .

  • Amine-Maleimide Reaction : While less common for bioconjugation, amine-maleimide reactions can form imine bonds, which may require stabilization through reduction .

Bioconjugation Conditions:

Reaction Type Conditions Product Stability
Thiol-MaleimidepH 6.5-7.5, Room TemperatureStable Thioether
Amine-MaleimidepH 3-5, Requires ReductionStable Secondary Amine

Scientific Research Applications

Applications in Polymer Science

1. Matrix Resins for Composites

Bis-maleimide amine is commonly used as a matrix resin in composite materials, particularly those reinforced with fibers. The high thermal stability and mechanical properties of these resins make them ideal for aerospace, automotive, and industrial applications.

  • Curing Mechanisms : The curing reactions of bismaleimide resins can be catalyzed by various agents, such as triphenylphosphine (TPP), which significantly lowers the curing temperature and enhances the reactivity of the resin . This allows for more efficient processing and improved performance of the final composite material.
  • Case Study : Research has shown that incorporating amine functionalized maleimides into carbon fiber-reinforced composites can enhance interfacial bonding and overall material toughness .

2. Self-Healing Materials

Recent advancements have introduced this compound into self-healing composite systems. By grafting maleimide-functionalized multi-walled carbon nanotubes (MWCNTs) onto carbon fibers, researchers have developed composites that can autonomously repair damage upon exposure to specific stimuli.

  • Mechanism : The self-healing process typically involves the reformation of disulfide bonds within the material matrix, facilitated by the this compound's crosslinking ability .
  • Performance : These self-healing composites exhibit enhanced durability and longevity compared to traditional materials, making them suitable for applications in harsh environments.

Data Tables

Application AreaKey PropertiesBenefits
Composite Matrix ResinsHigh thermal stability, mechanical strengthSuitable for aerospace and automotive industries
Self-Healing MaterialsReversible crosslinkingIncreased durability and repairability
Curing AgentsLow curing temperatureImproved processing efficiency

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of BMA :
    • High specificity for thiols under physiological pH .
    • Stable in inert atmospheres (-20°C storage) .
  • Limitations :
    • Hydrophobicity restricts use in aqueous systems without organic solvents .
    • Less versatile than PEGylated analogs in drug delivery .

Q & A

Q. What are the key considerations for synthesizing Bis-Maleimide amines with high purity for bioconjugation applications?

  • Methodological Answer : Bis-Maleimide amines require precise stoichiometric control during synthesis to avoid side reactions (e.g., hydrolysis of maleimide groups). Reductive amination using formate salts (Leuckart reaction) is a robust method, with purity validated via HPLC and NMR spectroscopy. Post-synthesis, ion-exchange chromatography (e.g., Box-Behnken design) can reduce salt content to ≤0.8% and ensure conductivity <1.56 ms/cm, critical for biomolecular applications .
  • Validation : Triplicate experiments with ≤0.8% salt content post-purification confirm reproducibility .

Q. How can spectroscopic techniques characterize the structural integrity of Bis-Maleimide amines?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm maleimide ring integrity (peaks at δ 6.7–7.0 ppm for vinyl protons) and amine protonation states.
  • FTIR : Validate C=O stretching vibrations (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • UV-Vis : Monitor maleimide conjugation efficiency via absorbance at 300–320 nm .
    • Data Quality : Ensure R² ≥0.999 for denaturation curves in stability studies to confirm reliable spectral interpretations .

Advanced Research Questions

Q. How can researchers optimize the crosslinking efficiency of Bis-Maleimide amines with thiol-containing biomolecules?

  • Methodological Answer :
  • Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in real-time using 2.5% w/w copolymer solutions crosslinked with bis-maleimide (e.g., 1,1'-(methylene-di-4,1-phenylene)bis-maleimide) at a 2:1 crosslinker-to-anthracene ratio .
  • Stoichiometric Control : Maintain a 10:1 molar excess of Bis-Maleimide to thiol groups to prevent disulfide formation .
    • Table: Key Parameters for Crosslinking
ParameterOptimal RangeAnalysis Method
Molar Ratio2:1 (crosslinker:target)DLS
Reaction Time2–4 hoursSDS-PAGE
pH6.5–7.5Thiol-specific assays

Q. What methodologies assess the thermodynamic stability of proteins crosslinked with Bis-Maleimide amines?

  • Methodological Answer :
  • Two-State Model Analysis : Fit denaturation curves (e.g., urea gradient) to evaluate ΔG° and [Denaturant]₁/₂. For bis-maleimide dimers, R² ≥0.999 indicates high-quality data; deviations suggest non-two-state behavior (e.g., aggregation) .
  • Contradiction Handling : When R² <0.999, employ three-state models or validate via circular dichroism (CD) to resolve ambiguities in transition states .

Q. How do solvent polarity and pH influence the reversibility of Diels-Alder networks involving Bis-Maleimide amines?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) favor cycloaddition at ambient temperatures, while non-polar solvents reduce reaction rates.
  • pH Dependence : Neutral pH stabilizes maleimide-thiol adducts; acidic conditions (pH <6) promote retro-Diels-Alder dissociation, enabling dynamic network remodeling .
    • Validation : Reversible networks exhibit >90% recovery of maleimide reactivity after thermal cycling (25–100°C) .

Data Contradictions and Resolution

  • Issue : Bis-Maleimide crosslinkers may exhibit non-two-state denaturation in long-linker systems, conflicting with classical models.
  • Resolution : Combine differential scanning calorimetry (DSC) with two-state fits to distinguish between cooperative unfolding and linker-induced heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-Maleimide amine
Reactant of Route 2
Bis-Maleimide amine

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